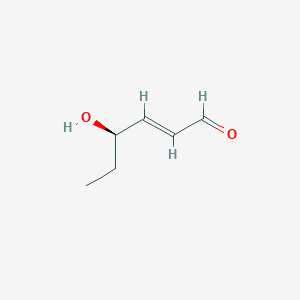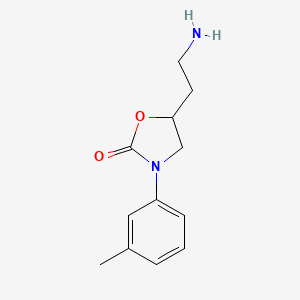![molecular formula C21H8Br2Cl2O7 B13335917 2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized for yield and purity, often employing advanced techniques such as crystallization and chromatography for purification. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The presence of halogen and hydroxyl groups allows it to participate in hydrogen bonding, halogen bonding, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,7’-Dichloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: This compound shares a similar core structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both bromine and chlorine atoms in 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid imparts unique reactivity and properties, making it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C21H8Br2Cl2O7 |
|---|---|
Molekulargewicht |
603.0 g/mol |
IUPAC-Name |
2',7'-dibromo-4,7-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C21H8Br2Cl2O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) |
InChI-Schlüssel |
OIGOHGSFUJXLHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


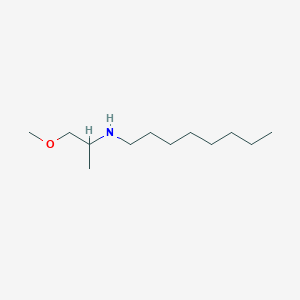
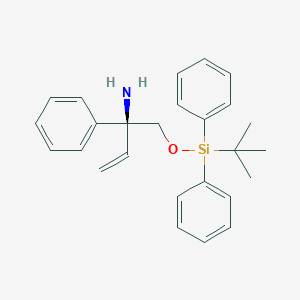
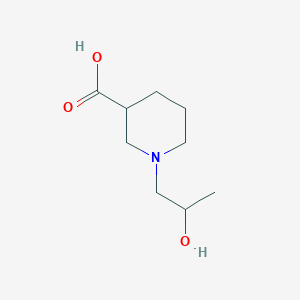

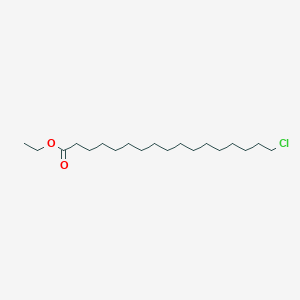
![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
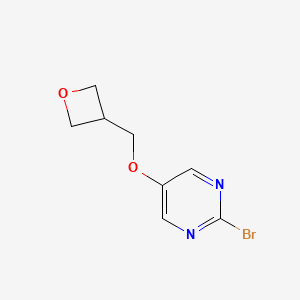
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
